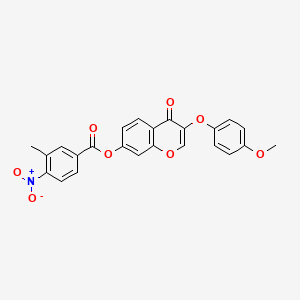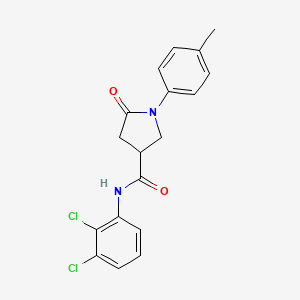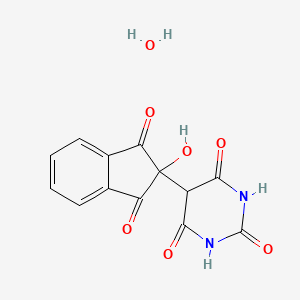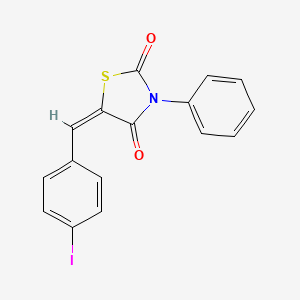
sodium 3-methyl-5-phenyl-2,4-pentadienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-methyl-5-phenyl-2,4-pentadienoate, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a yellowish powder that is soluble in water and has a molecular weight of 214.22 g/mol.
作用機序
The mechanism of action of sodium 3-methyl-5-phenyl-2,4-pentadienoate is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. sodium 3-methyl-5-phenyl-2,4-pentadienoate has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, sodium 3-methyl-5-phenyl-2,4-pentadienoate can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
sodium 3-methyl-5-phenyl-2,4-pentadienoate has been shown to have a number of biochemical and physiological effects. Studies have shown that sodium 3-methyl-5-phenyl-2,4-pentadienoate can increase the levels of acetylcholine in the brain, which can improve cognitive function. sodium 3-methyl-5-phenyl-2,4-pentadienoate has also been shown to have anti-cancer properties and can inhibit the growth of cancer cells. Additionally, sodium 3-methyl-5-phenyl-2,4-pentadienoate has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the advantages of using sodium 3-methyl-5-phenyl-2,4-pentadienoate in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, sodium 3-methyl-5-phenyl-2,4-pentadienoate has been extensively studied, so there is a lot of information available on its properties and potential applications. However, one of the limitations of using sodium 3-methyl-5-phenyl-2,4-pentadienoate in lab experiments is that it can be toxic in high doses, so care must be taken when handling and using it.
将来の方向性
There are a number of potential future directions for research on sodium 3-methyl-5-phenyl-2,4-pentadienoate. One area of research could be the development of new drugs based on sodium 3-methyl-5-phenyl-2,4-pentadienoate. Another area of research could be the study of the potential applications of sodium 3-methyl-5-phenyl-2,4-pentadienoate in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to better understand the mechanism of action of sodium 3-methyl-5-phenyl-2,4-pentadienoate and how it interacts with different enzymes and proteins in the body.
合成法
Sodium 3-methyl-5-phenyl-2,4-pentadienoate can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the reaction of benzaldehyde and methyl acetoacetate in the presence of a strong base, such as sodium hydroxide. The Knoevenagel reaction involves the reaction of benzaldehyde and malonic acid in the presence of a strong base, such as sodium hydroxide. Both methods yield sodium 3-methyl-5-phenyl-2,4-pentadienoate as a yellowish powder.
科学的研究の応用
Sodium 3-methyl-5-phenyl-2,4-pentadienoate has been extensively studied for its potential applications in scientific research. One of the most promising applications of sodium 3-methyl-5-phenyl-2,4-pentadienoate is in the field of cancer research. Studies have shown that sodium 3-methyl-5-phenyl-2,4-pentadienoate has anti-cancer properties and can inhibit the growth of cancer cells. sodium 3-methyl-5-phenyl-2,4-pentadienoate has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
sodium;(2E,4E)-3-methyl-5-phenylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2.Na/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11;/h2-9H,1H3,(H,13,14);/q;+1/p-1/b8-7+,10-9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOXNXCJDYVHQP-PHIMWRIVSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C=CC1=CC=CC=C1.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/C=C/C1=CC=CC=C1.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5035133.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5035135.png)
![propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5035141.png)
![5-[1-isopropyl-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035157.png)

![1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5035175.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5035181.png)
![4-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5035185.png)
![8-[3-(2,4-dichloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B5035189.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B5035197.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5035199.png)